![molecular formula C17H16N2O5 B11015074 N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B11015074.png)
N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a benzodioxole moiety linked via an acetamide bridge. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide typically involves multiple steps:
-
Formation of the Acetylamino Phenyl Intermediate
Starting Material: 3-nitroaniline.
Reaction: Reduction of 3-nitroaniline to 3-aminophenyl, followed by acetylation using acetic anhydride to form 3-(acetylamino)phenyl.
-
Preparation of the Benzodioxole Intermediate
Starting Material: Catechol.
Reaction: Catechol is reacted with methylene chloride in the presence of a base to form 1,3-benzodioxole.
-
Coupling Reaction
Reaction: The 3-(acetylamino)phenyl intermediate is coupled with the benzodioxole intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the benzodioxole moiety can lead to the formation of quinones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the acetylamino group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Products: Substitution reactions can occur at the phenyl ring or the benzodioxole moiety, leading to various derivatives.
Common Reagents and Conditions
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, which could be relevant in the study of metabolic pathways.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Chemical Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the benzodioxole moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-(1,3-benzodioxol-5-yl)acetamide: Similar structure but lacks the oxy linkage.
N-(4-acetamidophenyl)-2-(1,3-benzodioxol-5-yloxy)acetamide: Similar structure with a different position of the acetamidophenyl group.
N-(3-acetamidophenyl)-2-(1,4-benzodioxol-5-yloxy)acetamide: Similar structure with a different benzodioxole isomer.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide is unique due to its specific arrangement of functional groups, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(1,3-benzodioxol-5-yloxy)acetamide |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)18-12-3-2-4-13(7-12)19-17(21)9-22-14-5-6-15-16(8-14)24-10-23-15/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
WGONSAZUHSSCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11014992.png)
![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015003.png)
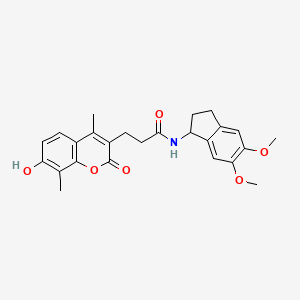
![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015032.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11015038.png)
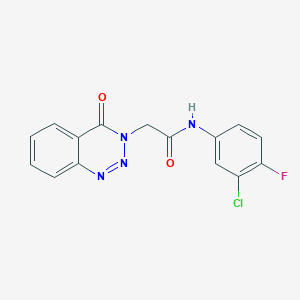
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11015048.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015049.png)
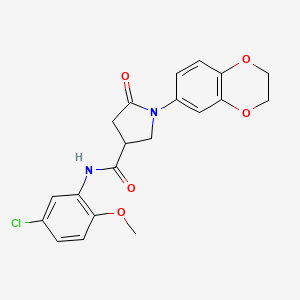
![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11015052.png)
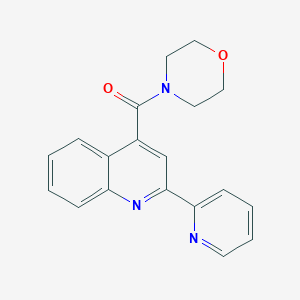
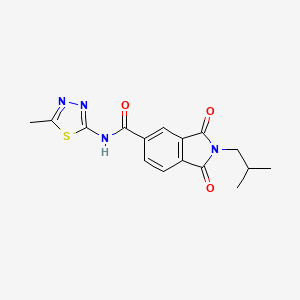
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B11015070.png)

